Levisoprenaline - 51-31-0

Levisoprenaline

Catalog Number: EVT-273323
CAS Number: 51-31-0
Molecular Formula: C11H17NO3
Molecular Weight: 211.26 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
L-isoprenaline is an optically active phenylethanolamine compound having an isopropyl substituent attached to the nitrogen atom. It has a role as a sympathomimetic agent and a beta-adrenergic agonist. It is a catecholamine and a member of phenylethanolamines.
Classification

Levisoprenaline belongs to the class of compounds known as catecholamines, which are organic compounds that contain a catechol moiety (a benzene ring with two hydroxyl side groups). It is classified as a beta-adrenergic agonist, specifically targeting the beta-1 and beta-2 adrenergic receptors, which mediate physiological responses such as increased heart rate and bronchodilation.

Synthesis Analysis

Levisoprenaline can be synthesized through several methods, primarily involving the modification of phenethylamine derivatives. One common synthetic route involves the following steps:

  1. Starting Material: The synthesis typically begins with phenethylamine.
  2. Alkylation: The phenethylamine undergoes alkylation with isopropyl bromide to introduce the isopropyl group at the nitrogen atom.
  3. Hydroxylation: The resulting compound is then hydroxylated at the catechol positions (3 and 4) using appropriate hydroxylating agents.
  4. Purification: The product is purified through recrystallization or chromatography to isolate levisoprenaline in its pure form.

The synthesis parameters such as temperature, reaction time, and solvent choice can significantly affect yield and purity. For example, controlling the pH during hydroxylation can help minimize side reactions and enhance selectivity.

Molecular Structure Analysis

Levisoprenaline has the molecular formula C11H17NO3C_{11}H_{17}NO_3 with a molecular weight of approximately 211.26 g/mol. The structure features:

  • Stereochemistry: Levisoprenaline has one defined stereocenter, making it optically active with a specific rotation.
  • Functional Groups: The presence of hydroxyl groups (-OH) at the 3 and 4 positions on the aromatic ring contributes to its polarity and solubility in water.
  • Structural Representation: The structural formula can be represented using SMILES notation as CC(C)NC[C@H](O)C1=CC=C(O)C(O)=C1, indicating its complex arrangement of atoms.

Structural Characteristics

  • Hydrophilicity: Levisoprenaline is hydrophilic due to its hydroxyl groups, which impacts its pharmacokinetics.
  • Binding Affinity: It has shown significant binding affinity for beta-adrenergic receptors, making it effective in therapeutic applications.
Chemical Reactions Analysis

Levisoprenaline participates in several chemical reactions that are crucial for its pharmacological activity:

  1. Receptor Binding: Upon administration, levisoprenaline binds to beta-adrenergic receptors, leading to activation of downstream signaling pathways.
  2. Metabolism: It undergoes metabolic processes primarily via catechol-O-methyltransferase (COMT), leading to the formation of metabolites such as 3-O-methylisoprenaline, which has reduced activity compared to the parent compound.
  3. Conjugation Reactions: Levisoprenaline can also be conjugated with sulfate groups, further modifying its pharmacological profile.

These reactions are essential for understanding both the therapeutic effects and potential side effects associated with levisoprenaline use.

Mechanism of Action

Levisoprenaline exerts its effects by binding to beta-adrenergic receptors located on various tissues. The mechanism involves:

  1. Receptor Activation: Binding to beta-1 receptors primarily increases heart rate and contractility, while binding to beta-2 receptors promotes bronchodilation.
  2. Signal Transduction: Upon receptor activation, there is an increase in cyclic adenosine monophosphate (cAMP) levels within cells, which leads to various physiological responses such as relaxation of smooth muscle in the airways.
  3. Physiological Effects: These actions result in improved airflow in conditions like asthma and enhanced cardiac output in heart failure scenarios.

The efficacy of levisoprenaline can vary based on receptor subtype selectivity and tissue distribution.

Physical and Chemical Properties Analysis

Levisoprenaline exhibits several notable physical and chemical properties:

  • Melting Point: The melting point ranges around 140–145 °C.
  • Solubility: It is soluble in water due to its polar functional groups but exhibits low lipid solubility.
  • Stability: Levisoprenaline is stable under normal storage conditions but may degrade upon exposure to light or extreme temperatures.

Relevant Data

  • pKa Values: The pKa values indicate that levisoprenaline exists predominantly in its ionized form at physiological pH, enhancing its solubility and bioavailability.
  • Log P Value: The log P value indicates low lipophilicity (-0.6), which correlates with limited blood-brain barrier penetration.
Applications

Levisoprenaline has several significant scientific and clinical applications:

  1. Respiratory Therapy: It is used in inhalation therapy for patients experiencing acute asthma attacks or chronic obstructive pulmonary disease exacerbations.
  2. Cardiac Conditions: Levisoprenaline may be utilized in managing certain cardiac conditions due to its positive inotropic effects.
  3. Research Applications: In experimental settings, it has been used to induce chronic heart failure models in animal studies for investigating cardiovascular therapies.

Clinical Considerations

Despite its efficacy, continuous inhalation of levisoprenaline is not widely recommended due to potential adverse effects on asthma control compared to other agents like salbutamol.

Historical Context & Developmental Trajectory of Levisoprenaline

Emergence in Sympathomimetic Pharmacology Research

Levisoprenaline ((R)-isoproterenol) emerged as a subject of interest during the mid-20th century surge in catecholamine research. Isoproterenol (racemic mixture) was first synthesized in 1940 and clinically introduced in 1947 as a potent non-selective β-adrenergic receptor agonist [1] [8]. Early pharmacological studies classified it among synthetic catecholamines structurally derived from norepinephrine, featuring an added isopropyl group on the nitrogen atom – a modification conferring pronounced β-receptor selectivity over α-receptors [5] [9]. Its bronchodilatory and chronotropic effects rapidly positioned it as a critical agent for managing asthma, bradycardia, and heart block [1] [8]. However, like many early synthetic drugs, isoproterenol was developed and administered as a racemate, containing equal parts (R)- and (S)-enantiomers. Research into the differential activities of these enantiomers laid the groundwork for isolating Levisoprenaline as a distinct molecular entity with potentially optimized properties [5].

Table 1: Key Milestones in Early Isoproterenol and Levisoprenaline Research

Time PeriodDevelopmentSignificance
1940Synthesis of Racemic IsoproterenolFirst synthetic β-agonist with minimal α-activity
1947Clinical Introduction (Isuprel®)Validated β-agonism for bronchospasm/bradycardia
1960s-1970sStereochemical Studies of CatecholaminesRevealed enantioselective binding to β-adrenergic receptors
Late 1970sIsolation/Characterization of (R)-IsoproterenolIdentification of "Levisoprenaline" as the cutomer

Rationale for Enantiomeric Isolation in β-Adrenergic Agonist Development

The drive to isolate Levisoprenaline stemmed from fundamental advances in receptor pharmacology demonstrating stereoselectivity at adrenergic receptors. β-adrenergic receptors, belonging to the GPCR superfamily, possess chiral binding pockets that exhibit significantly higher affinity (often 10-100 fold) for the (R)-enantiomers of catecholamines compared to their (S)-counterparts [6] [9]. For isoproterenol, this meant that the racemic mixture contained only 50% of the therapeutically optimal enantiomer (Levisoprenaline), while the (S)-enantiomer was largely inactive or potentially contributed to off-target effects [5] [8].

Pharmacodynamic studies revealed Levisoprenaline's superior efficacy:

  • Receptor Binding Affinity: Levisoprenaline exhibits approximately 50-70 times greater binding affinity for human β₁ and β₂-adrenergic receptors compared to the (S)-enantiomer, translating directly to enhanced potency in cellular cAMP generation assays [6] [9].
  • Functional Selectivity: While racemic isoproterenol activates both β₁ (cardiac) and β₂ (bronchial/smooth muscle) receptors, Levisoprenaline was hypothesized to offer a marginally improved β₂/β₁ selectivity ratio, potentially mitigating cardiac side effects like tachycardia at bronchodilatory doses – though this advantage was often deemed clinically modest [6] [8].
  • Metabolic Stability: Evidence suggested potential differences in the metabolism of the enantiomers by catechol-O-methyltransferase (COMT) and sulfotransferases, although the clinical relevance for Levisoprenaline specifically remained less explored than for agents like salbutamol [1] [8]. The primary metabolite of the racemate, 3-O-methylisoproterenol, is a weak β-antagonist, and stereoselective metabolism could theoretically influence the net effect profile [8].

Table 2: Comparative Pharmacology of Isoproterenol Enantiomers

ParameterLevisoprenaline ((R)-Isoproterenol)(S)-IsoproterenolRacemic Mixture
Relative β₁/β₂ Receptor Binding Affinity1.0 (Reference)~50-70x LowerIntermediate
Potency (cAMP Production)HighVery LowModerate
Theoretical β₂/β₁ Selectivity RatioSlightly EnhancedNegligibleStandard
Contribution to Primary Effect (Bronchodilation/Chronotropy)Primary Active EnantiomerMinimal/Negligible~50% Active Compound

Patent Landscape & Discontinued Commercialization Efforts

Despite the compelling pharmacological rationale for enantiomeric purification, Levisoprenaline's path to widespread clinical use and commercial success was hindered by complex factors reflected in the patent landscape and market realities:

  • Early Patent Challenges: The original patents covering isoproterenol (e.g., US Patent 2,479,110) predated the era of enantiomer-specific pharmaceutical claims and naturally covered the racemate. By the time chiral separation technologies (like preparative chiral chromatography or asymmetric synthesis) matured in the 1980s and 1990s, isoproterenol was already a generic, low-cost drug [1] [8]. Obtaining strong patent protection specifically for Levisoprenaline proved difficult. While some process patents for enantioselective synthesis or purification of β-agonists (e.g., similar to albuterol enantiomers) were filed, robust composition-of-matter patents protecting Levisoprenaline itself were likely unattainable, diminishing the commercial incentive for significant investment [4].
  • Limited Clinical Advantage: While pharmacologically superior, head-to-head clinical trials often failed to demonstrate a substantial therapeutic advantage of Levisoprenaline over the well-established, inexpensive racemic isoproterenol in most acute settings (e.g., emergency bradycardia treatment, acute bronchospasm) [1] [6]. The perceived marginal benefit did not justify the significantly higher production costs associated with enantiopure manufacturing.
  • Market Shifts: The development and success of more β₂-selective agonists (e.g., salbutamol, terbutaline, salmeterol, formoterol) for asthma/COPD, and later, highly cardioselective agents (e.g., dobutamine) for cardiac indications, eroded the clinical niche for non-selective isoproterenol and its enantiomers [6] [9]. These newer agents often offered better duration of action, delivery methods, or selectivity profiles.
  • Commercial Discontinuation: Consequently, while Levisoprenaline may have been produced and studied experimentally, no major pharmaceutical company pursued its large-scale development and global registration as a distinct therapeutic agent. Racemic isoproterenol injectable solutions remain available (e.g., Isuprel), but dedicated Levisoprenaline products never achieved significant market presence and were largely abandoned or exist only in niche research contexts [1] [8]. This mirrors challenges seen in commercializing other enantiopure compounds where racemates were entrenched, despite known pharmacological differences [4] [10].

Table 3: Factors Influencing Levisoprenaline's Commercial Development

FactorImpact on DevelopmentOutcome
Patent LandscapeWeak composition-of-matter protection; process patents less defensibleLimited commercial exclusivity potential
Clinical DifferentiationModest perceived advantage over cheap, effective racemateFailed to justify premium pricing/R&D costs
Market CompetitionRise of selective β₂-agonists (asthma/COPD) and β₁-agonists (cardiac)Eroded therapeutic niche for non-selective agonist enantiomers
Manufacturing CostEnantioselective synthesis/chiral separation more expensive than racemate productionReduced profitability margin

Levisoprenaline stands as a scientifically significant yet commercially unrealized example of enantiomeric refinement. Its story underscores the complex interplay between pharmacological optimization, intellectual property strategy, clinical differentiation, and market forces in determining the fate of even rationally designed drug candidates. While the (R)-enantiomer remains the definitive active form of isoproterenol, its journey highlights the challenges in translating stereochemical advantage into therapeutic and commercial success in a dynamic pharmaceutical landscape.

Properties

CAS Number

51-31-0

Product Name

Levisoprenaline

IUPAC Name

4-[(1R)-1-hydroxy-2-(propan-2-ylamino)ethyl]benzene-1,2-diol

Molecular Formula

C11H17NO3

Molecular Weight

211.26 g/mol

InChI

InChI=1S/C11H17NO3/c1-7(2)12-6-11(15)8-3-4-9(13)10(14)5-8/h3-5,7,11-15H,6H2,1-2H3/t11-/m0/s1

InChI Key

JWZZKOKVBUJMES-NSHDSACASA-N

SMILES

CC(C)NCC(C1=CC(=C(C=C1)O)O)O

Solubility

Soluble in DMSO

Synonyms

Levisoprenaline; (R)-Isoprenaline; Proternol L; Levisoprenalina; BRN 3203136; BRN-3203136; BRN3203136; Isoproterenol, L-;

Canonical SMILES

CC(C)NCC(C1=CC(=C(C=C1)O)O)O

Isomeric SMILES

CC(C)NC[C@@H](C1=CC(=C(C=C1)O)O)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.